
4-methoxy-N-(pyridin-4-yl)naphthalene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-N-(pyridin-4-yl)naphthalene-1-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is commonly referred to as '4-MeO-NPN' and has been extensively studied for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4-MeO-NPN involves the binding of the compound to metal ions, resulting in a change in its fluorescence properties. The binding of the compound to metal ions causes a shift in the absorption and emission spectra, which can be monitored using spectroscopic techniques. The binding of 4-MeO-NPN to metal ions can also result in changes in the conformation and activity of proteins and enzymes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-MeO-NPN are primarily related to its ability to bind to metal ions. The compound has been shown to inhibit the activity of metalloproteases, which are enzymes that require metal ions for their function. Additionally, 4-MeO-NPN has been used to study the role of metal ions in neurodegenerative diseases such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-MeO-NPN in lab experiments is its high selectivity and sensitivity towards metal ions. The compound can be used in a wide range of biological systems, including cells and tissues. However, one of the limitations of using 4-MeO-NPN is its potential toxicity towards cells and tissues at high concentrations. Additionally, the compound may exhibit off-target effects in certain biological systems.
Orientations Futures
The potential applications of 4-MeO-NPN in scientific research are vast, and there are several future directions that can be explored. One area of research is the development of new fluorescent probes based on the structure of 4-MeO-NPN. Additionally, the compound can be used to study the role of metal ions in various biological processes, including protein folding and enzyme activity. Future research can also focus on the development of new therapeutic agents based on the structure of 4-MeO-NPN for the treatment of neurodegenerative diseases.
Conclusion:
In conclusion, 4-methoxy-N-(pyridin-4-yl)naphthalene-1-sulfonamide is a chemical compound that has significant potential in scientific research. The compound has been extensively studied for its biochemical and physiological effects, and its ability to bind to metal ions makes it an ideal candidate for use in various biological systems. While there are limitations to its use, the potential applications of 4-MeO-NPN in scientific research are vast, and there are several future directions that can be explored.
Méthodes De Synthèse
The synthesis of 4-MeO-NPN involves the reaction between 4-bromo-1-naphthylamine and pyridine-4-sulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane and is followed by purification through column chromatography. The final product is obtained as a white solid with a high yield.
Applications De Recherche Scientifique
4-MeO-NPN has been used extensively in scientific research as a fluorescent probe for the detection of metal ions such as zinc and copper. The compound exhibits high selectivity and sensitivity towards these metal ions, making it an ideal candidate for use in biological systems. Additionally, 4-MeO-NPN has been used as a tool for studying protein-ligand interactions and enzyme activity.
Propriétés
IUPAC Name |
4-methoxy-N-pyridin-4-ylnaphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-21-15-6-7-16(14-5-3-2-4-13(14)15)22(19,20)18-12-8-10-17-11-9-12/h2-11H,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BETQLUUATUHVEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
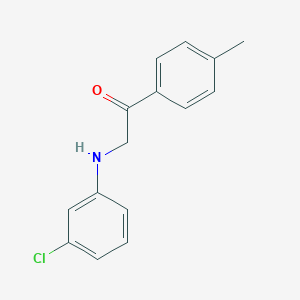
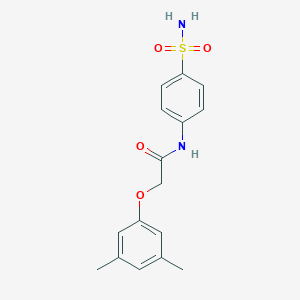
![6-[(4-Bromophenyl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid](/img/structure/B411088.png)
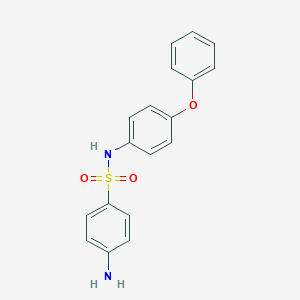
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]benzenesulfonamide](/img/structure/B411091.png)
![2,4,6-trimethyl-N-(9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B411092.png)

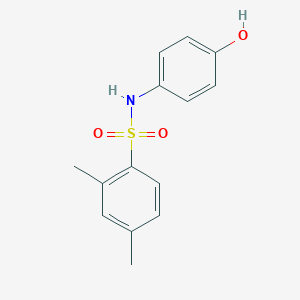
![1-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-4-methylpiperidine](/img/structure/B411099.png)

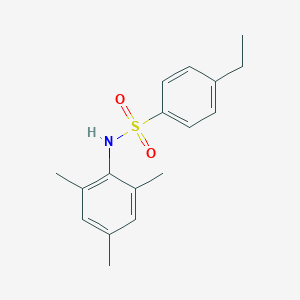
![Methyl 4-{[(4-tert-butylphenyl)sulfonyl]amino}benzoate](/img/structure/B411105.png)
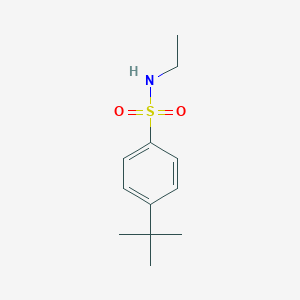
![Methyl 4-{[(2,4-dimethylphenyl)sulfonyl]amino}benzoate](/img/structure/B411109.png)
